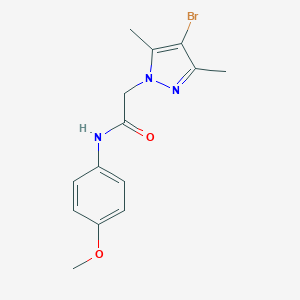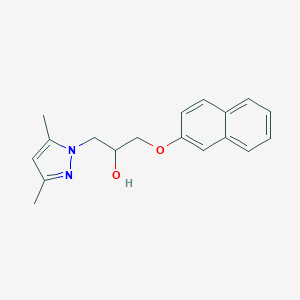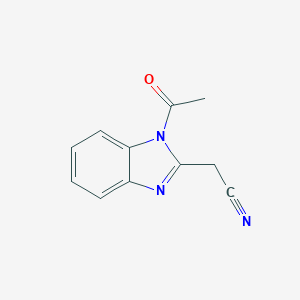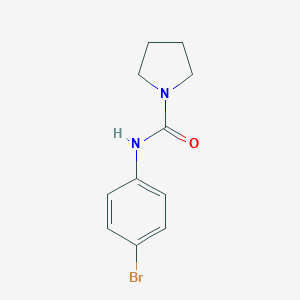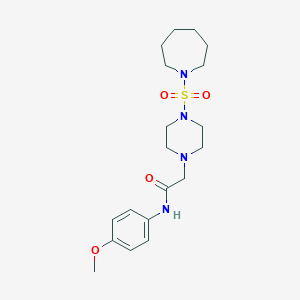
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring, an azepane ring, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where a suitable azepane precursor reacts with the piperazine derivative.
Sulfonylation: The sulfonyl group is added through a reaction with sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperazine and azepane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted piperazine and azepane derivatives.
科学研究应用
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用机制
The mechanism of action of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(4-(morpholin-4-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
- 2-(4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the azepane ring, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can lead to variations in its biological activity and potential therapeutic applications.
属性
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-27-18-8-6-17(7-9-18)20-19(24)16-21-12-14-23(15-13-21)28(25,26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-16H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGHKAGVUCLZDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
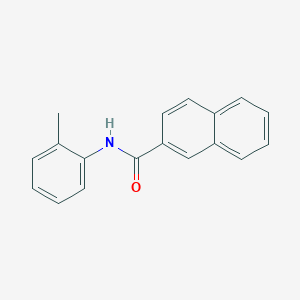


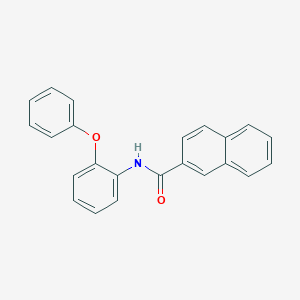
![N-[2-(hydroxymethyl)phenyl]-2-naphthamide](/img/structure/B496982.png)
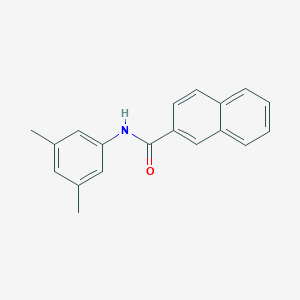
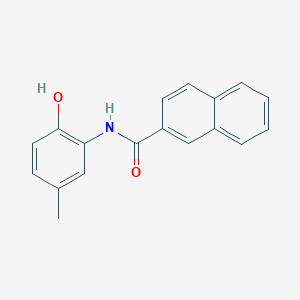
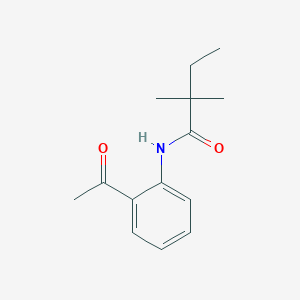
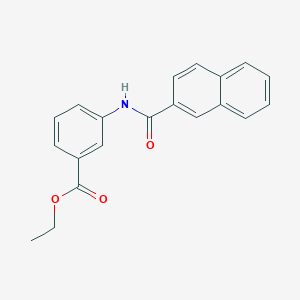
![5-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B496992.png)
